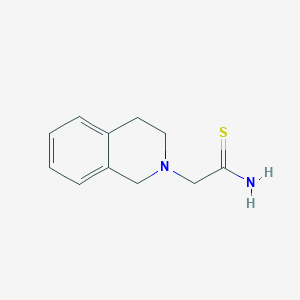
2-(1,2,3,4-Tetrahydroisoquinolin-2-YL)ethanethioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,2,3,4-Tetrahydroisoquinolin-2-YL)ethanethioamide is a compound that belongs to the class of tetrahydroisoquinolines. Tetrahydroisoquinolines are an important structural motif found in various natural products and therapeutic lead compounds.
Méthodes De Préparation
The synthesis of 2-(1,2,3,4-Tetrahydroisoquinolin-2-YL)ethanethioamide can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where phenylethylamine and an aldehyde are reacted in the presence of an acid catalyst to form the tetrahydroisoquinoline core . The ethanethioamide group can then be introduced through subsequent reactions involving thioamide formation.
Industrial production methods often involve the use of multicomponent reactions (MCRs) to improve atom economy, selectivity, and yield. These methods are considered environmentally friendly and sustainable .
Analyse Des Réactions Chimiques
2-(1,2,3,4-Tetrahydroisoquinolin-2-YL)ethanethioamide undergoes various types of chemical reactions, including:
Major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can exhibit different biological activities and properties .
Applications De Recherche Scientifique
2-(1,2,3,4-Tetrahydroisoquinolin-2-YL)ethanethioamide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(1,2,3,4-Tetrahydroisoquinolin-2-YL)ethanethioamide involves its interaction with specific molecular targets and pathways. The compound can modulate neurotransmitter systems, inhibit neuroinflammatory processes, and protect neurons from oxidative stress . These effects are mediated through its binding to receptors and enzymes involved in these pathways .
Comparaison Avec Des Composés Similaires
2-(1,2,3,4-Tetrahydroisoquinolin-2-YL)ethanethioamide can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: The parent compound, which serves as a core structure for various derivatives.
N-Benzyl-1,2,3,4-Tetrahydroisoquinoline: Known for its antineuroinflammatory properties.
C(1)-Substituted Tetrahydroisoquinolines: These derivatives exhibit diverse biological activities and are used in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethanethioamide group, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C11H14N2S |
|---|---|
Poids moléculaire |
206.31 g/mol |
Nom IUPAC |
2-(3,4-dihydro-1H-isoquinolin-2-yl)ethanethioamide |
InChI |
InChI=1S/C11H14N2S/c12-11(14)8-13-6-5-9-3-1-2-4-10(9)7-13/h1-4H,5-8H2,(H2,12,14) |
Clé InChI |
QILQQNUKEXBSKU-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC2=CC=CC=C21)CC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-[2-(3-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride](/img/structure/B13195293.png)
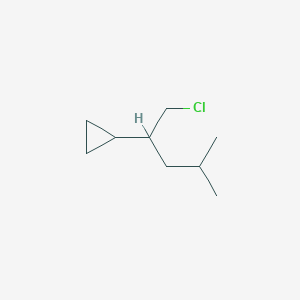
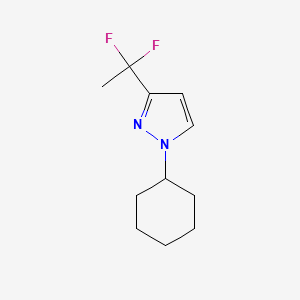
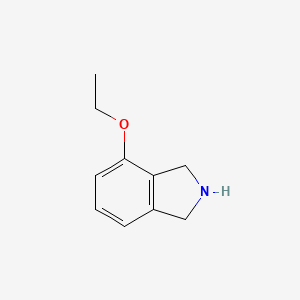
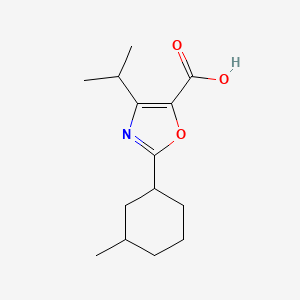

![N-[(3-Hydroxypyrrolidin-3-yl)methyl]-2-methylpropanamide](/img/structure/B13195317.png)
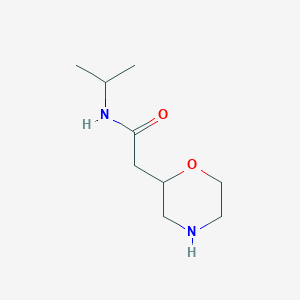
![Ethyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13195331.png)
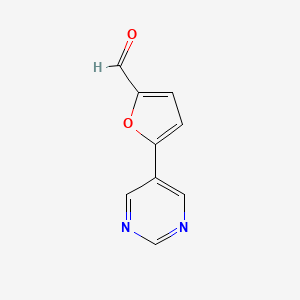
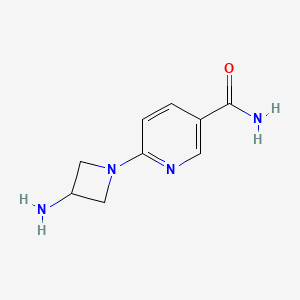
![3-[3-(Aminomethyl)oxan-3-YL]azetidin-3-OL](/img/structure/B13195355.png)
![2-[Methyl(propan-2-yl)amino]pyrimidine-5-carbaldehyde](/img/structure/B13195366.png)
